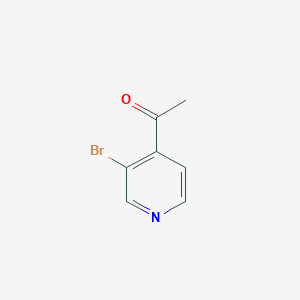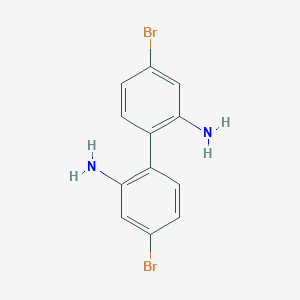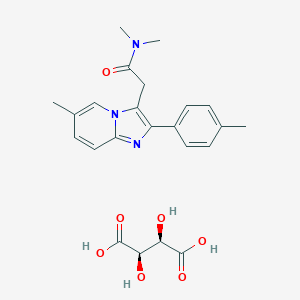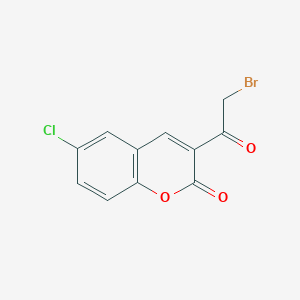
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as coumarin and has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is complex and varies depending on the application. In antimicrobial and antifungal studies, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death. In anticancer studies, it has been suggested that coumarin induces apoptosis in cancer cells. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- have been extensively studied. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anticoagulant properties, which can prevent the formation of blood clots. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in lab experiments is its low toxicity. This compound has been shown to have a relatively low toxicity profile, making it a safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-. One area of interest is the development of new applications for this compound in medicine, agriculture, and material science. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs and treatments for various diseases. Finally, exploring the synthesis of new derivatives of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- could lead to the discovery of compounds with even more potent properties.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- involves the reaction of 6-chloro-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
The potential applications of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in scientific research are vast. This compound has been studied for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been explored for its potential use as an antioxidant, anticoagulant, and antiviral agent.
Propriétés
IUPAC Name |
3-(2-bromoacetyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJITRCFASIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399294 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106577-99-5 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
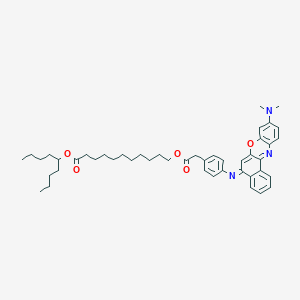
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
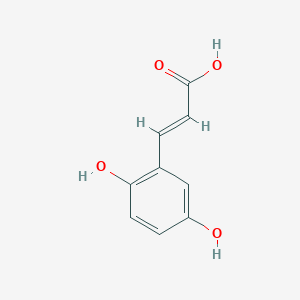
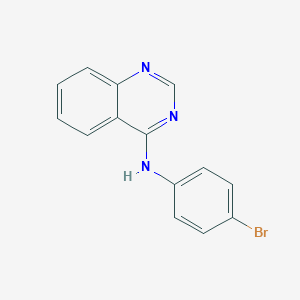
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

